N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of furan-2-carbohydrazide and contains a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and furan-2-carbohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or reduce the carbonyl group to a hydroxyl group.
Scientific Research Applications
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer cells, the compound induces apoptosis by activating the intrinsic pathway and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide can be compared with other similar compounds such as:
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide: This compound contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with biological targets.
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide: This compound has two bromine atoms and a nicotinohydrazide moiety, which may enhance its antimicrobial and anticancer activities.
Properties
Molecular Formula |
C13H11BrN2O4 |
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Molecular Weight |
339.14 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O4/c1-19-11-6-8(5-9(14)12(11)17)7-15-16-13(18)10-3-2-4-20-10/h2-7,17H,1H3,(H,16,18)/b15-7- |
InChI Key |
AATAXXUSARPGCX-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC=CO2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CO2)Br)O |
Origin of Product |
United States |
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